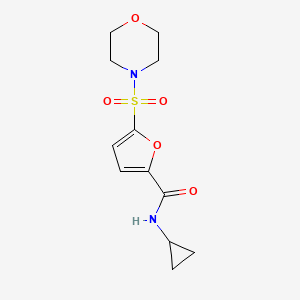

![molecular formula C13H16N4O4S2 B6578735 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 1170114-86-9](/img/structure/B6578735.png)

5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide, also known as MIP-TZF, is a novel small molecule that has been studied for its potential therapeutic applications. MIP-TZF is a member of the class of molecules known as piperazin-1-yl sulfonamides, which are used in various therapeutic and diagnostic applications. MIP-TZF has been studied for its ability to inhibit the enzyme phosphatidylinositol 3-kinase (PI3K), which is involved in many cellular processes, including cell growth and survival. MIP-TZF has been found to be a potent inhibitor of PI3K, and has been studied for its potential to be used as an anti-cancer agent.

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that the compound interacts with its targets through the sulfonyl and carboxamide groups, which are common functional groups in many bioactive compounds .

Biochemical Pathways

Based on the structural similarity to other compounds, it could potentially influence a variety of biochemical pathways .

Pharmacokinetics

The presence of functional groups such as sulfonyl and carboxamide may influence its solubility and permeability, which in turn could affect its bioavailability .

Result of Action

Based on its structural similarity to other compounds, it could potentially have a variety of effects on cellular function .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide in laboratory experiments is its high potency as an inhibitor of PI3K and COX-2. 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been found to be a potent inhibitor of these enzymes, and can therefore be used to study the effects of PI3K and COX-2 inhibition in various cell types. However, one limitation of using 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide in laboratory experiments is that it is not as specific as other PI3K inhibitors, and may therefore have off-target effects on other enzymes or pathways.

Orientations Futures

1. Further research into the mechanism of action of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide, in order to better understand how it inhibits PI3K and COX-2.

2. Investigating the potential of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide to be used as an anti-cancer and anti-inflammatory agent in clinical trials.

3. Studying the effects of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide on other cellular pathways, in order to assess its potential as a therapeutic agent.

4. Developing more specific inhibitors of PI3K and COX-2, in order to reduce the risk of off-target effects.

5. Investigating the potential of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide to be used in combination with other therapeutic agents, in order to enhance its therapeutic efficacy.

6. Evaluating the safety and toxicity of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide in animal models.

7. Investigating the potential of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide to be used in diagnostic applications, such as imaging.

8. Studying the pharmacokinetics and pharmacodynamics of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide, in order to better understand its therapeutic potential.

9. Developing novel analogs of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide, in order to improve its potency and specificity.

10. Investigating the potential of 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide to be used in drug delivery systems, in order to improve its therapeutic efficacy.

Méthodes De Synthèse

5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide can be synthesized through a multi-step process. First, 4-methylpiperazin-1-yl sulfonyl chloride is reacted with 1,3-thiazol-2-yl furan-2-carboxamide in the presence of triethylamine to produce 4-methylpiperazin-1-yl sulfonyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide. This reaction is carried out in a solvent such as dichloromethane at a temperature of 0-10°C. The reaction is then quenched with water and the product is extracted with ethyl acetate. The product is then purified by column chromatography and recrystallized from methanol to give the desired compound.

Applications De Recherche Scientifique

5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been studied for its ability to inhibit the enzyme phosphatidylinositol 3-kinase (PI3K). PI3K is involved in many cellular processes, including cell growth and survival, and is often dysregulated in cancer cells. 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been found to be a potent inhibitor of PI3K, and has been studied for its potential to be used as an anti-cancer agent. In addition, 5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide has been studied for its potential to be used as an anti-inflammatory agent, as it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.

Propriétés

IUPAC Name |

5-(4-methylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S2/c1-16-5-7-17(8-6-16)23(19,20)11-3-2-10(21-11)12(18)15-13-14-4-9-22-13/h2-4,9H,5-8H2,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGNRBUHRYBICD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-methylpiperazin-1-yl)sulfonyl)-N-(thiazol-2-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B6578653.png)

![1-benzyl-3-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)urea](/img/structure/B6578660.png)

![N-(2,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6578664.png)

![N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}-3-(propan-2-ylsulfanyl)benzamide](/img/structure/B6578671.png)

![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6578673.png)

![2-(3-methoxyphenoxy)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6578674.png)

![N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide](/img/structure/B6578694.png)

![N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide](/img/structure/B6578708.png)

![2-({5-[2-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6578711.png)

![N-[(oxolan-2-yl)methyl]-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}furan-2-carboxamide](/img/structure/B6578726.png)

![N-(2H-1,3-benzodioxol-5-yl)-5-[(pyridin-3-yl)sulfamoyl]furan-2-carboxamide](/img/structure/B6578734.png)

![N-(4-methyl-1,3-thiazol-2-yl)-5-{[4-(trifluoromethoxy)phenyl]sulfamoyl}furan-2-carboxamide](/img/structure/B6578737.png)